(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate
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Overview
Description
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a pent-4-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of pent-4-en-1-yl acetate with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of cyclopropyl ketones or alcohols.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Scientific Research Applications
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can induce strain in the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl ketone: Similar structure but with a ketone group instead of an acetate group.
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl amine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
(1S,2S)-2-(pent-4-en-1-yl)cyclopropyl acetate is unique due to its specific combination of a cyclopropyl ring and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
Molecular Formula |
C10H16O2 |
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Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(1S,2S)-2-pent-4-enylcyclopropyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m0/s1 |
InChI Key |
VSWXTKBHQYCTDE-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]1CCCC=C |
Canonical SMILES |
CC(=O)OC1CC1CCCC=C |
Origin of Product |
United States |
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